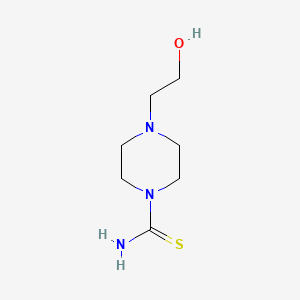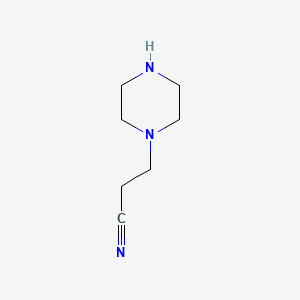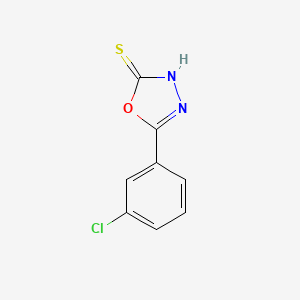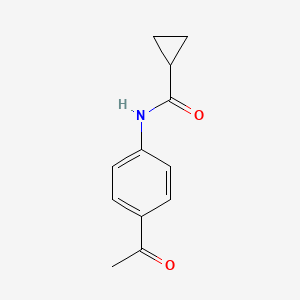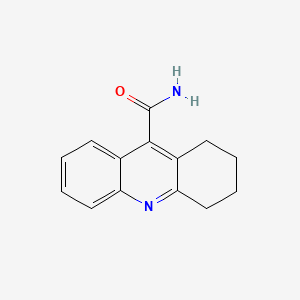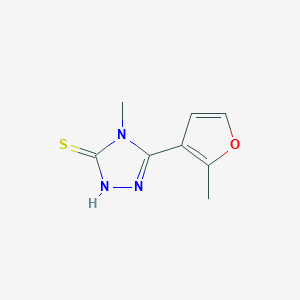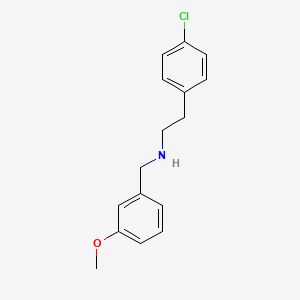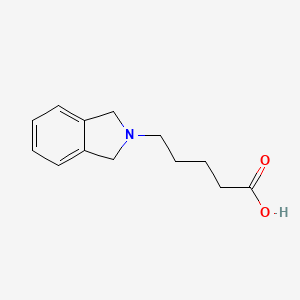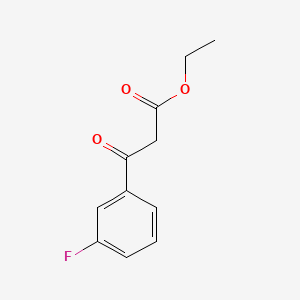
3,3',5,5'-四甲基联苯
描述
3,3’,5,5’-Tetramethylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 3, 3’, 5, and 5’ positions of the biphenyl structure. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
科学研究应用
3,3’,5,5’-Tetramethylbiphenyl is used in several scientific research applications:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
Target of Action
The primary target of 3,3’,5,5’-Tetramethylbiphenyl, also known as TMB, is peroxidase enzymes such as horseradish peroxidase . These enzymes play a crucial role in various biological processes, including signal transduction and cell differentiation.
Mode of Action
TMB acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes . This interaction leads to the oxidation of TMB to 3,3’,5,5’-tetramethylbenzidine diimine .
Biochemical Pathways
The interaction between TMB and peroxidase enzymes affects the hydrogen peroxide reduction pathway . The downstream effect of this interaction is the formation of water and the oxidation product of TMB, which is a diimine-diamine complex .
Pharmacokinetics
Its strong lipophilicity suggests that it can easily enter cells and organelles .
Result of Action
The oxidation of TMB results in a pale blue end product . This color change can be detected at wavelengths of 370 or 655 nm , making TMB a useful chromogenic substrate in various staining procedures and enzyme-linked immunosorbent assays (ELISA) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMB. For instance, TMB is photosensitive and can degrade under sunlight and fluorescent lights . Therefore, it should be kept out of direct sunlight for optimal stability and efficacy .
生化分析
Biochemical Properties
3,3’,5,5’-Tetramethylbiphenyl plays a significant role in biochemical reactions, particularly as a substrate in enzymatic assays. It interacts with enzymes such as peroxidases, which catalyze the oxidation of the compound. This interaction is crucial in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), where 3,3’,5,5’-Tetramethylbiphenyl serves as a chromogenic substrate. The oxidation of 3,3’,5,5’-Tetramethylbiphenyl by peroxidases results in a color change, which can be measured spectrophotometrically to quantify enzyme activity .
Cellular Effects
3,3’,5,5’-Tetramethylbiphenyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of peroxidase enzymes within cells, leading to changes in the levels of reactive oxygen species (ROS). These changes can impact cell signaling pathways that are sensitive to oxidative stress. Additionally, 3,3’,5,5’-Tetramethylbiphenyl can modulate gene expression by influencing transcription factors that respond to oxidative stress .
Molecular Mechanism
The molecular mechanism of 3,3’,5,5’-Tetramethylbiphenyl involves its interaction with peroxidase enzymes. The compound acts as a hydrogen donor in the reduction of hydrogen peroxide to water, a reaction catalyzed by peroxidases. This process results in the oxidation of 3,3’,5,5’-Tetramethylbiphenyl to form a diimine derivative. The binding interactions between 3,3’,5,5’-Tetramethylbiphenyl and the active site of peroxidase enzymes are critical for this reaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors that respond to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetramethylbiphenyl can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong oxidizing agents. Long-term studies have shown that 3,3’,5,5’-Tetramethylbiphenyl can have sustained effects on cellular function, particularly in assays involving peroxidase activity .
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetramethylbiphenyl in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study its biochemical interactions without significant adverse effects. At high doses, 3,3’,5,5’-Tetramethylbiphenyl can exhibit toxic effects, including oxidative stress and damage to cellular components. These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3,3’,5,5’-Tetramethylbiphenyl is involved in metabolic pathways that include its oxidation by peroxidase enzymes. The compound can also undergo further metabolic transformations, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s overall biochemical behavior and its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3,3’,5,5’-Tetramethylbiphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of 3,3’,5,5’-Tetramethylbiphenyl are crucial for its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of 3,3’,5,5’-Tetramethylbiphenyl is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Targeting signals and post-translational modifications may also play a role in directing 3,3’,5,5’-Tetramethylbiphenyl to particular subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
3,3’,5,5’-Tetramethylbiphenyl can be synthesized through several methods. One common method involves the coupling of 2,4-dimethylbenzoic acid using palladium acetate as a catalyst, silver carbonate as an oxidant, and dipotassium phosphate as a base in 1,2-dimethoxyethane under an inert atmosphere at 150°C for 12 hours. The reaction yields 3,3’,5,5’-Tetramethylbiphenyl with a 60% yield .
Industrial Production Methods
In industrial settings, the production of 3,3’,5,5’-Tetramethylbiphenyl may involve similar catalytic coupling reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
3,3’,5,5’-Tetramethylbiphenyl undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of methyl groups, which activate the aromatic ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl-3,3’,5,5’-tetracarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: Similar in structure but contains amino groups instead of methyl groups.
2,2’,5,5’-Tetramethylbiphenyl: Another methyl-substituted biphenyl with different substitution positions.
Uniqueness
3,3’,5,5’-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZYGFLOKOQMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334281 | |
| Record name | 3,3',5,5'-Tetramethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25570-02-9 | |
| Record name | 3,3′,5,5′-Tetramethyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25570-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25570-02-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


